molecular formula C23H14 B12640622 6H-Cyclopenta(ghi)picene CAS No. 195-90-4

6H-Cyclopenta(ghi)picene

Cat. No.: B12640622
CAS No.: 195-90-4
M. Wt: 290.4 g/mol
InChI Key: HFYMDJZHEWLBLG-UHFFFAOYSA-N
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Description

6H-Cyclopenta(ghi)picene is a polycyclic aromatic hydrocarbon with the molecular formula C23H14 It is characterized by its complex structure, which includes multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Cyclopenta(ghi)picene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the photochemical cyclization of dinaphthylethenes. This process involves the use of light to induce the formation of the cyclopenta ring, resulting in the desired picene structure .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6H-Cyclopenta(ghi)picene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced aromatic compounds.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, commonly occurring at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and various electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully hydrogenated aromatic compounds.

Scientific Research Applications

6H-Cyclopenta(ghi)picene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6H-Cyclopenta(ghi)picene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its electronic properties enable it to participate in electron transfer reactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

    Picene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer aromatic rings.

    Pentacene: A compound with five linearly fused benzene rings, known for its use in organic electronics.

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

Uniqueness: 6H-Cyclopenta(ghi)picene is unique due to its specific arrangement of aromatic rings and the presence of a cyclopenta ring. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

195-90-4

Molecular Formula

C23H14

Molecular Weight

290.4 g/mol

IUPAC Name

hexacyclo[18.2.1.03,8.09,22.012,21.013,18]tricosa-1,3,5,7,9(22),10,12(21),13,15,18,20(23)-undecaene

InChI

InChI=1S/C23H14/c1-3-7-18-14(5-1)11-16-13-17-12-15-6-2-4-8-19(15)21-10-9-20(18)22(16)23(17)21/h1-5,7-13H,6H2

InChI Key

HFYMDJZHEWLBLG-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1=CC3=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6

Origin of Product

United States

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